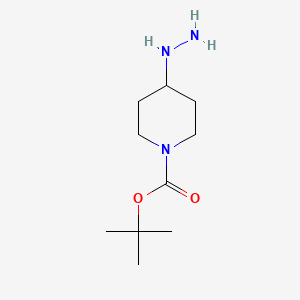

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H21N3O2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-hydrazinylpiperidine-1-carboxylate is 1S/C10H21N3O2.C2H2O4/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;3-1(4)2(5)6/h8,12H,4-7,11H2,1-3H3; (H,3,4) (H,5,6) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate is a solid substance at room temperature . It has a molecular weight of 305.33 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate: serves as a versatile intermediate in organic synthesis. It is particularly useful in the construction of piperidine scaffolds, which are prevalent in many pharmaceutical compounds. The hydrazine functional group in this compound can undergo various reactions, such as condensation to form Schiff bases or cyclization to synthesize heterocycles .

Drug Discovery

In drug discovery, this compound is utilized for the synthesis of potential pharmacophores. Its structure is amenable to modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects. For instance, it can be used to create derivatives that target neurological disorders due to the piperidine moiety’s relevance in central nervous system agents .

Material Science

In material science, Tert-butyl 4-hydrazinylpiperidine-1-carboxylate can be employed to modify the surface properties of materials. The hydrazine group can react with aldehydes or ketones on material surfaces, forming hydrazone linkages that can alter surface hydrophobicity or introduce new functional groups for further chemical modifications .

Bioconjugation

This compound finds applications in bioconjugation techniques where it is used to link biomolecules with other entities, such as fluorescent tags or drugs. The hydrazine group can form stable covalent bonds with carbonyl-containing compounds, enabling the attachment of various molecules to proteins or nucleic acids without affecting their biological activity .

PROTAC Development

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate: is instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The compound can act as a linker or a scaffold in PROTAC molecules, enhancing their ability to modulate protein levels within cells .

Catalysis

In catalysis, the compound can be used to synthesize ligands for transition metal catalysts. The piperidine ring can coordinate to metals, while the hydrazine moiety can be derivatized to form chelating agents. This can lead to the development of novel catalysts for asymmetric synthesis or other transformations .

Agricultural Chemistry

The hydrazine functionality of Tert-butyl 4-hydrazinylpiperidine-1-carboxylate allows for its use in the synthesis of agrochemicals. It can be incorporated into compounds that act as herbicides, pesticides, or fungicides, contributing to the development of new products that help protect crops from pests and diseases .

Analytical Chemistry

Lastly, in analytical chemistry, derivatives of this compound can be synthesized for use as reagents in chemical assays. The hydrazine group can react with specific analytes, leading to a measurable change that can be used for the quantification of various substances in complex mixtures .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

- The primary target of tert-butyl 4-hydrazinylpiperidine-1-carboxylate is not explicitly mentioned in the available literature. However, it is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products likely interact with specific cellular components, but further research is needed to identify the precise targets.

Target of Action

Propiedades

IUPAC Name |

tert-butyl 4-hydrazinylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13/h8,12H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHVNRRMSFVLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)

![4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440789.png)

![2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1440790.png)

![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)

![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)

![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)

![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)